2-(Trimethylsilyl)ethanesulfonyl chloride

Catalog No.
S1485346
CAS No.
106018-85-3
M.F
C5H13ClO2SSi
M. Wt
200.76 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Trimethylsilyl)ethanesulfonyl chloride

CAS Number

106018-85-3

Product Name

2-(Trimethylsilyl)ethanesulfonyl chloride

IUPAC Name

2-trimethylsilylethanesulfonyl chloride

Molecular Formula

C5H13ClO2SSi

Molecular Weight

200.76 g/mol

InChI

InChI=1S/C5H13ClO2SSi/c1-10(2,3)5-4-9(6,7)8/h4-5H2,1-3H3

InChI Key

BLPMCIWDCRGIJV-UHFFFAOYSA-N

SMILES

C[Si](C)(C)CCS(=O)(=O)Cl

Canonical SMILES

C[Si](C)(C)CCS(=O)(=O)Cl

The exact mass of the compound 2-(Trimethylsilyl)ethanesulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(Trimethylsilyl)ethanesulfonyl chloride (SES-Cl, CAS 106018-85-3) is a highly specialized sulfonylating reagent primarily utilized for the installation of the SES protecting group on primary and secondary amines. In industrial and advanced academic synthesis, SES-Cl is procured as a strategic alternative to traditional sulfonyl chlorides (such as tosyl or mesyl chloride) because it combines the exceptional chemical stability of a sulfonamide with the mild, orthogonal cleavability of a silicon-based protecting group. The resulting SES-amides are robust against strong acids (e.g., TFA, HCl), strong bases, nucleophiles, and reducing agents, yet can be quantitatively cleaved using fluoride sources like TBAF or CsF. This unique profile makes SES-Cl an essential procurement choice for complex multi-step syntheses, polyazamacrocycle construction, and late-stage functionalization where standard deprotection conditions would degrade the target molecule[1].

Substituting SES-Cl with cheaper, generic sulfonamides like Tosyl chloride (TsCl) or Mesyl chloride (MsCl) introduces severe process bottlenecks during the deprotection phase. While TsCl and MsCl provide equivalent protection stability, their removal requires extremely harsh conditions—such as dissolving metal reductions (Na/NH3), strong Lewis acids, or aggressive reductive cleavage (SmI2)—which frequently cause unwanted side reactions like concomitant C-N bond cleavage, alkene reduction, or epimerization of sensitive stereocenters. Furthermore, substituting SES-Cl with carbamate protectors (Boc, Fmoc) sacrifices the requisite stability needed for strong basic or nucleophilic downstream reactions. Procurement of SES-Cl is therefore non-negotiable when the synthetic route demands both absolute sulfonamide-level stability during intermediate steps and mild, fluoride-triggered orthogonal deprotection at the end of the sequence [1].

Prevention of Scaffold Degradation in Polyazamacrocycle Synthesis

In the synthesis of complex polyazamacrocycles via the Richman-Atkins cyclization, the choice of sulfonamide protecting group dictates the survival of the molecular scaffold during deprotection. SES-protected triamines can be smoothly deprotected using CsF in DMF at 95 °C, yielding 81-83% of the intact parent macrocyclic polyamines. In direct contrast, the use of standard tosyl (Ts) or nosyl (Ns) protecting groups results in concomitant naphthylic and anthrylic C-N bond cleavage during the harsh deprotection phase, destroying the product. Furthermore, the fluoride-induced decomposition of the SES group generates only volatile byproducts (TMS-F, ethylene, SO2), simplifying downstream purification compared to the heavy organic residues left by tosyl cleavage [1].

Evidence DimensionYield of intact macrocyclic polyamine post-deprotection
Target Compound Data81-83% yield (using CsF/DMF) with no scaffold degradation
Comparator Or BaselineTosyl (Ts) / Nosyl (Ns) groups (Significant C-N bond cleavage and product destruction)
Quantified Difference>80% recovery for SES vs. structural failure for Ts/Ns
ConditionsRichman-Atkins macrocyclization followed by deprotection

Buyers synthesizing sensitive macrocycles or fragile alkaloid scaffolds must procure SES-Cl to ensure the final deprotection step does not destroy the accumulated value of the synthetic sequence.

Chemoselective Deprotection in Nitrogen-Containing Five-Membered Rings

For the synthesis of saturated or partially saturated nitrogen heterocycles, SES-Cl provides a distinct chemoselective advantage over TsCl. When deprotecting SES-protected pyrrolines using HF, the reaction yields 100% of the free amine pyrroline. Conversely, attempting to deprotect the exact same substrate protected by a Tosyl (Ts) group under standard detosylation conditions invariably leads to aromatization, yielding only the fully conjugated pyrrole rather than the desired pyrroline. This demonstrates that SES-Cl is uniquely capable of preserving the oxidation state of sensitive heterocycles during deprotection [1].

Evidence DimensionProduct distribution upon deprotection
Target Compound Data100% yield of free amine pyrroline (using HF)
Comparator Or BaselineTosyl chloride (TsCl) (Yields exclusively aromatized pyrroles)
Quantified DifferenceAbsolute chemoselectivity (100% pyrroline for SES vs 0% pyrroline for Ts)
ConditionsDeprotection of N-protected 2,5-dihydro-1H-pyrroles

Procurement of SES-Cl is essential for pharmaceutical workflows targeting saturated nitrogen heterocycles where standard tosyl deprotection would force unwanted aromatization.

Orthogonal Stability in Multi-Protecting Group Strategies

SES-Cl is highly valued for its absolute orthogonality to standard carbamate protecting groups like Boc and Fmoc. Quantitative stability assays show that the SES sulfonamide remains 100% intact when exposed to neat Trifluoroacetic acid (TFA) or hot 6 M HCl—conditions that rapidly and completely cleave Boc groups. Conversely, SES can be selectively removed using Tetrabutylammonium fluoride (TBAF) or CsF in high yields (85-95%) without affecting acid-labile or base-labile groups elsewhere in the molecule. This bidirectional orthogonality cannot be achieved with standard Tosyl groups, which often require conditions that compromise other sensitive functionalities [1].

Evidence DimensionOrthogonal cleavage stability
Target Compound Data100% stable to TFA; 85-95% cleavage yield with TBAF/CsF
Comparator Or BaselineBoc anhydride / Fmoc-Cl (Completely labile to TFA / Piperidine respectively)
Quantified DifferenceComplete orthogonal separation of deprotection conditions
ConditionsMulti-step synthesis requiring selective sequential deprotection

Enables process chemists to design complex, multi-functional molecules without the risk of premature deprotection or cross-reactivity during intermediate steps.

Synthesis of Polyazamacrocycles and Cryptands

Directly leveraging its mild CsF-mediated deprotection, SES-Cl is the optimal protecting group for constructing complex polyamine macrocycles where traditional detosylation causes C-N bond cleavage [1].

Late-Stage Functionalization of Sensitive Alkaloids

Ideal for natural product total synthesis (e.g., pyrrolines, agelastatin derivatives) where the molecular scaffold cannot survive the dissolving metal reductions required to remove standard tosyl groups [1].

Orthogonal Peptide and Peptidomimetic Synthesis

Used as a specialized protecting group for amino acid side chains (e.g., ornithine or lysine) when absolute stability to both TFA (Boc cleavage) and piperidine (Fmoc cleavage) is required during solid-phase or solution-phase synthesis [1].

Precursor for SES-NH2 and SES-N3 Reagents

SES-Cl serves as the primary industrial precursor for synthesizing 2-(trimethylsilyl)ethanesulfonamide (SES-NH2) and SES-azide, which are critical reagents for direct metal-catalyzed aziridination and amination reactions [1].

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

2-(Trimethylsilyl)ethanesulfonyl chloride

Dates

Last modified: 08-15-2023

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